molecular formula C22H24ClN3O B1142848 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one CAS No. 117078-70-3

4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one

Cat. No. B1142848
M. Wt: 381.904
InChI Key: HNLNXYUSMGCHFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate involves the intermediate formation of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, followed by halogenation processes such as bromination and iodination. This method is detailed in the work of Homsi et al. (2003) (Homsi, Robin, & Rousseau, 2003).

Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and related compounds has been explored in several studies. For instance, Fresta et al. (2019) investigated the crystal structure of a related iridium(III) hexafluorophosphate compound, providing insights into the structural characteristics of these types of compounds (Fresta, Milanesio, Volpi, Barolo, & Conterosito, 2019).

Chemical Reactions and Properties

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is utilized in the cyclization of unsaturated hydroperoxides and alcohols, forming macrocyclic peroxides and cyclic ethers. Ito et al. (2003) demonstrated its efficiency in these reactions, highlighting its role in organic synthesis (Ito, Tokuyasu, Masuyama, Nojima, & McCullough, 2003).

Physical Properties Analysis

The physical properties of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, such as its crystal structure, can be inferred from studies on similar compounds. For example, the work of Miura, Shimizu, and Mochida (2010) on organometallic ionic liquids offers insights into the physical characteristics of hexafluorophosphate salts (Miura, Shimizu, & Mochida, 2010).

Scientific Research Applications

Antimicrobial Properties

Compounds structurally related to 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one have shown promising antimicrobial activities. Studies demonstrate that derivatives with a 1,3,4-thiadiazole ring exhibit significant antimicrobial activity, particularly against certain bacteria like B. subtilis and fungi (Önkol et al., 2008).

Synthesis and Bioactivity

The synthesis process of related compounds and their subsequent bioactive properties are also a key area of research. For instance, the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives has been reported, highlighting their potential as antimicrobials against various bacteria and fungi (El-Wahab et al., 2011).

Anticancer Activities

Some derivatives of phthalazine, including those similar to the compound , have been studied for their potential anticancer activities. Certain analogues have demonstrated higher activity than traditional treatments like cisplatin in in vitro tests against cancer cell lines (Li et al., 2006).

Novel Synthesis Methods

Research into novel synthesis methods of phthalazine derivatives is ongoing. This includes the development of efficient and simplified synthesis processes, as demonstrated in studies focusing on the synthesis of phthalazine derivatives using different reaction conditions (Guéry et al., 2001).

Solubility and Thermodynamics

The solubility and thermodynamic properties of compounds structurally similar to 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one in various solvents are also a subject of research. This includes understanding their solubility in biological and pharmacologically relevant solvents (Volkova et al., 2020).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and may cause respiratory irritation . Safety measures include avoiding inhalation of dust, fume, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLNXYUSMGCHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680639
Record name 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one

CAS RN

756415-37-9, 117078-70-3
Record name 4-((4-Chlorophenyl)methyl)-2-(2-(1-methyl-2-pyrrolidinyl)ethyl)-1(2H)-phthalazinone
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Record name 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one
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Record name 4-((4-CHLOROPHENYL)METHYL)-2-(2-(1-METHYL-2-PYRROLIDINYL)ETHYL)-1(2H)-PHTHALAZINONE
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